6-Hydroxyhexanoic acid
Overview
Description
6-Hydroxyhexanoic acid is an organic compound with the chemical formula C6H12O3. It is a hydroxy fatty acid containing both a hydroxyl group (-OH) and a carboxyl group (-COOH). This compound is of significant interest due to its applications in polymer chemistry and its role as an intermediate in various chemical processes.
Mechanism of Action
- Lipase CAL-B (Candida antartica Lipase B) is also involved in the cascade to convert ε-caprolactone into 6-Hydroxyhexanoic acid .
- The affected pathways include:
Target of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
6-Hydroxyhexanoic acid is involved in several biochemical reactions. It is identified as the immediate product of hexanoate w-hydroxylation by whole cells and is further oxidized into adipic acid . It interacts with various enzymes and proteins, including those involved in the w-oxidative pathway .
Cellular Effects
The administration of this compound has been found to have significant effects on cellular processes. In mice fed a high-fat diet, treatment with this compound significantly reduced weight gain, largely attributed to a decrease in fat mass . It also improved obesity-associated glucose intolerance and insulin resistance . At the cellular level, treatment of this compound ameliorated aberrant inflammatory and metabolic transcriptomic signatures in white adipose tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to suppress adipocyte-proinflammatory cytokine production and lipolysis, the latter through Gαi-mediated signaling . This indicates that this compound can interact with biomolecules and influence gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a murine model of obesity, it was found that this compound mediated improvement of diet-mediated adiposity, insulin resistance, and inflammation
Metabolic Pathways
This compound is involved in the w-oxidative pathway, which leads to the production of adipic acid . This pathway involves various enzymes and cofactors, and it is the exclusive pathway for the degradation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Hydroxyhexanoic acid involves a multi-enzyme cascade reaction. This process uses whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. The product inhibition caused by ε-caprolactone is overcome by using lipase CAL-B for in situ conversion into this compound. This method achieves a product titre of over 20 g/L with an isolated yield of 81% .
Industrial Production Methods
A sustainable synthetic route for biobased this compound involves the oxidation of 1,6-hexanediol using Gluconobacter oxydans. This process selectively produces this compound at pH 6-7, which can then be converted to ε-caprolactone by catalytic cyclization .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to adipic acid.
Reduction: Hydrogenolysis of this compound can produce 1,6-hexanediol.
Condensation Polymerization: It can undergo direct condensation polymerization to produce co-polymers with lactic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Polymerization: Catalysts like tin(II) octoate are used for the polymerization process.
Major Products
Adipic Acid: Formed through oxidation.
1,6-Hexanediol: Formed through reduction.
Co-polymers with Lactic Acid: Formed through condensation polymerization.
Scientific Research Applications
6-Hydroxyhexanoic acid has several applications in scientific research:
Polymer Chemistry: It serves as a building block for biodegradable polymers such as polycaprolactone.
Biocatalysis: Used in multi-enzyme cascade reactions for efficient synthesis of various compounds.
Industrial Chemistry: Acts as a precursor for the production of surface-active monomers.
Green Chemistry: Its biobased production routes contribute to sustainable chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Aminocaproic Acid: Another bifunctional compound used in polymer synthesis.
1,6-Hexanediol: A diol used in the production of polyurethanes and other polymers.
1,6-Hexanediamine: Used in the production of nylon-6,6.
Uniqueness
6-Hydroxyhexanoic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. Its role as an intermediate in the production of biodegradable polymers and its sustainable production methods further distinguish it from other similar compounds .
Properties
IUPAC Name |
6-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHLYPDWHHPVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-18-1 | |
Record name | ε-Hydroxycaproic acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28158-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00152316 | |
Record name | 6-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Hydroxyhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1191-25-9 | |
Record name | 6-Hydroxyhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxycaproic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3OX37NM8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Hydroxyhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-hydroxyhexanoic acid?
A1: this compound has a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound, including 1H and 13C NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. [, , ]
Q3: How is this compound typically produced in industrial settings?
A3: Currently, industrial production of 6HA relies on energy-intensive and multi-step chemical synthesis processes. []
Q4: Are there more sustainable alternatives for this compound production?
A4: Yes, researchers are exploring greener production routes using biocatalysts. For instance, engineered strains of Pseudomonas taiwanensis can convert cyclohexane to 6HA in a single step, offering a more sustainable alternative. [, ]
Q5: What are the key enzymes involved in the biocatalytic production of 6HA from cyclohexane?
A5: The 4-step enzymatic cascade for converting cyclohexane to 6HA in P. taiwanensis involves cyclohexanone monooxygenase, cyclohexanol dehydrogenase, lactone hydrolase, and 6-hydroxyhexanoate dehydrogenase. [, ]
Q6: What is the role of lactonase in the biocatalytic production of 6HA?
A6: Integrating a lactonase into the biocatalytic cascade enables the exclusive formation of 6HA, preventing the accumulation of the intermediate ε-caprolactone. []
Q7: Can other bacteria be used for the biocatalytic production of 6HA?
A7: Yes, Gluconobacter oxydans can selectively oxidize 1,6-hexanediol to this compound under specific pH conditions. This process can be integrated with chemical catalysis to produce other valuable chemicals like adipic acid and ε-caprolactone. []
Q8: What challenges arise in the biocatalytic production of 6HA?
A8: Substrate toxicity and product inhibition are significant challenges in the biocatalytic production of 6HA. Cyclohexanol, an intermediate in the cascade, can inhibit enzyme activity. Additionally, the accumulation of 6HA itself can hinder the reaction. [, ]
Q9: How can these challenges be addressed to improve biocatalytic 6HA production?
A9: Strategies include: * Optimizing the expression levels of enzymes in the cascade to maintain a balance between the production and consumption of intermediates. [] * Developing in situ product removal techniques to mitigate product inhibition. [] * Exploring more robust biocatalysts with higher tolerance to substrate toxicity. []
Q10: What are the primary applications of this compound?
A10: 6HA is primarily used as a monomer in the production of biodegradable polymers, such as polycaprolactone (PCL). [, ]
Q11: What are the advantageous properties of polycaprolactone as a biodegradable polymer?
A11: PCL is prized for its excellent thermal properties, permeability to drugs, and biodegradability, making it suitable for various applications, including surgical fibers, bone fracture fixation devices, and drug delivery systems. []
Q12: How does the degradation of polycaprolactone occur?
A12: PCL undergoes hydrolytic degradation in a humid environment, breaking down into this compound. []
Q13: What happens to 6HA after polycaprolactone degradation in the body?
A13: 6HA is metabolized through ω-oxidation in the liver and kidneys, yielding adipic acid, which is further broken down into carbon dioxide and water via β-oxidation and the Krebs cycle. []
Q14: Are there any concerns regarding the biocompatibility of this compound?
A14: While 6HA is generally considered biocompatible, research on its impact on human cells in vitro is limited. Studies have shown that human fibroblasts can grow in the presence of 6HA, but more research is needed to fully understand its long-term effects. []
Q15: What other polymers incorporate this compound?
A15: Besides PCL, 6HA is used in the synthesis of other biocompatible polyesters, often copolymerized with lactic acid, glycolic acid, or α-hydroxy acids derived from natural amino acids like isoleucine, leucine, phenylalanine, and valine. These copolymers exhibit varying degradation rates and properties, offering a range of options for biomedical applications. []
Q16: How does dealuminated HBEA zeolite contribute to the synthesis of 6HA?
A16: Dealuminated HBEA zeolite catalyzes the one-pot synthesis of 6HA from cyclohexanone by facilitating both the Baeyer-Villiger oxidation and the ring-opening reaction of the intermediate ε-caprolactone. []
Q17: What is the role of water in this catalytic process?
A17: Water plays a crucial role in the hydrolysis and ring-opening of ε-caprolactone, leading to the formation of 6HA. [, ]
Q18: Are there alternative catalysts for 6HA synthesis?
A18: Yes, hollow titanium silicate (HTS) zeolite can also catalyze the oxidation of cyclohexanone to produce 6HA, albeit with a different product distribution compared to dealuminated HBEA zeolite. []
Q19: What factors influence the catalytic activity and product selectivity in these reactions?
A19: Key factors include: * The type and strength of acid sites present in the zeolite catalyst. [] * The pore structure and mesopore volume, which affect mass diffusion rates. [] * The reaction conditions, such as temperature, pressure, and the ratio of reactants. [, ]
Q20: How does this compound impact obesity and insulin resistance?
A20: Research suggests that 6HA, a medium-chain fatty acid, may offer protection against obesity and insulin resistance. Studies in mice fed a high-fat diet showed that 6HA treatment reduced weight gain, improved glucose intolerance, and suppressed systemic inflammation. []
Q21: What are the potential mechanisms behind these beneficial effects?
A21: 6HA appears to exert its effects by suppressing proinflammatory cytokine production and lipolysis in white adipose tissue. The inhibition of lipolysis is thought to occur through Gαi-mediated signaling. []
Q22: What is the connection between Streptococcus gordonii and 6HA?
A22: 6HA is a metabolite secreted by the oral commensal bacterium Streptococcus gordonii. This discovery has sparked interest in the potential role of the oral microbiome in metabolic health. []
Q23: What are the environmental concerns associated with the traditional production of 6HA and related polymers?
A23: Traditional methods often rely on fossil fuels and involve harsh chemicals, leading to the generation of toxic waste and contributing to environmental pollution. [, ]
Q24: How do the biocatalytic approaches to 6HA production address these concerns?
A24: Biocatalysis offers a more sustainable alternative by utilizing renewable resources, operating under milder conditions, and minimizing waste generation. [, ]
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